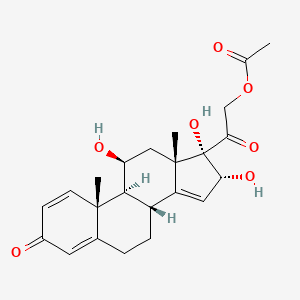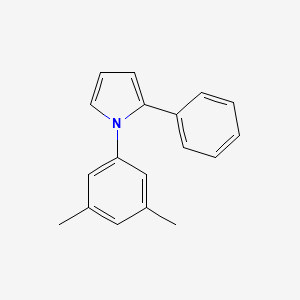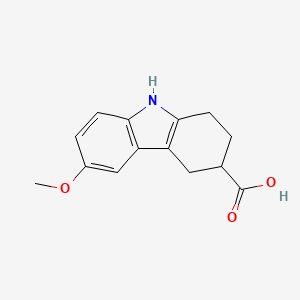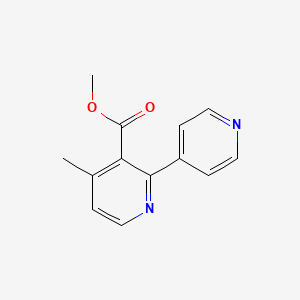
Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes two pyridine rings and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney® nickel and a low boiling point alcohol like 1-propanol at high temperature can be employed to produce methylated pyridines efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis . The compound’s effects are mediated through its binding to active sites on target proteins, resulting in changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridine: A simpler pyridine derivative with a single methyl group on the pyridine ring.
2-Methylpyridine: Another methylated pyridine with the methyl group at the 2-position.
3-Methylpyridine: A methylated pyridine with the methyl group at the 3-position.
Uniqueness
Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate is unique due to its dual pyridine rings and carboxylate ester group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-8-15-12(11(9)13(16)17-2)10-4-6-14-7-5-10/h3-8H,1-2H3 |
Clé InChI |
VXSKKRPDFYLWEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C2=CC=NC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


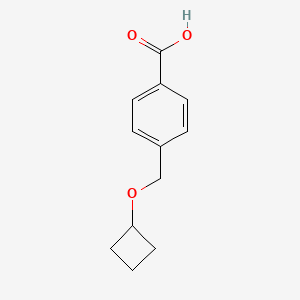
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)
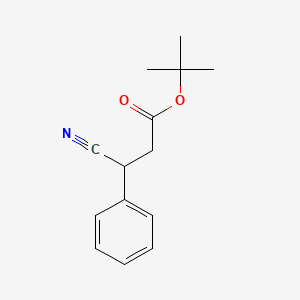
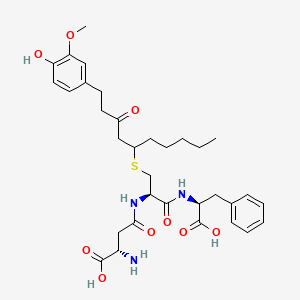
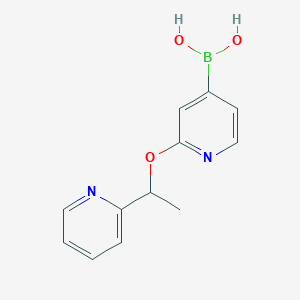
![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)
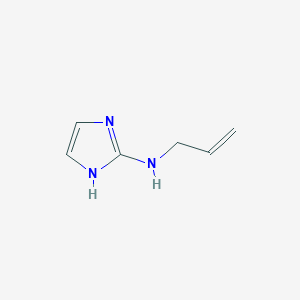
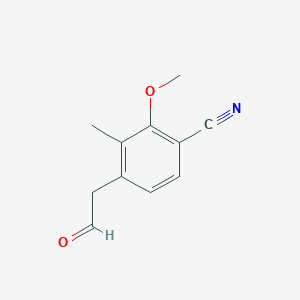
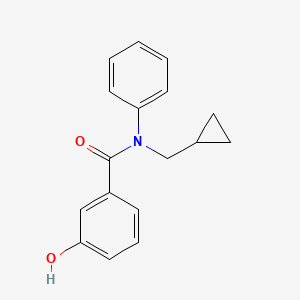
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)
